1-Phenyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

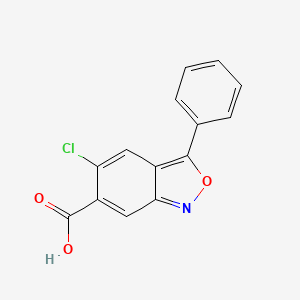

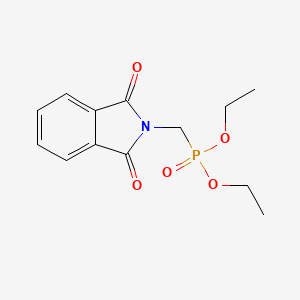

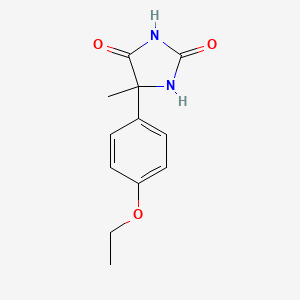

1-Phenyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 . It is a solid substance .

Synthesis Analysis

The synthesis of indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . Various methods have been developed for the synthesis of indole derivatives, including cyclization cascade reactions and the use of sulfonamide-based indole analogs .Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-indole-2-carboxylic acid consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis

Indole-2-carboxylic acid derivatives have been shown to exhibit strong antimicrobial actions . The chemical reactions involving 1-Phenyl-1H-indole-2-carboxylic acid are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

1-Phenyl-1H-indole-2-carboxylic acid is a solid substance . It has a molecular weight of 237.26 .Applications De Recherche Scientifique

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives have been found to be novel HIV-1 integrase strand transfer inhibitors . The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase . This inhibition of the strand transfer of integrase can effectively impair the viral replication .

Antiviral Activity

Indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, have shown antiviral activity . They have been reported as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that they could be used in the development of new cancer treatments.

Antioxidant Activity

Indole derivatives possess antioxidant activity . This means they could be used in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have antimicrobial activity , suggesting potential use in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests potential use in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This suggests potential use in the treatment of diabetes.

Safety and Hazards

Orientations Futures

The synthesis of indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . The development of novel methods of synthesis and the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds are potential future directions .

Mécanisme D'action

Target of Action

The primary target of 1-Phenyl-1H-indole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a critical role in the replication of the HIV-1 virus, as it inserts a double-stranded viral DNA copy of the viral RNA genome into the host genome .

Mode of Action

1-Phenyl-1H-indole-2-carboxylic acid interacts with its target, the HIV-1 integrase, by inhibiting the strand transfer step of the integration process . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the integrase . This interaction prevents the integrase from inserting the viral DNA into the host genome, thereby inhibiting viral replication .

Biochemical Pathways

The action of 1-Phenyl-1H-indole-2-carboxylic acid affects the HIV-1 viral replication pathway. By inhibiting the strand transfer step of the integration process, the compound prevents the insertion of the viral DNA into the host genome . This disruption of the viral replication pathway results in the inhibition of the proliferation of the HIV-1 virus.

Result of Action

The result of the action of 1-Phenyl-1H-indole-2-carboxylic acid is the inhibition of the replication of the HIV-1 virus. By preventing the insertion of the viral DNA into the host genome, the compound effectively inhibits the proliferation of the virus .

Propriétés

IUPAC Name |

1-phenylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHIWHPGXRRKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349418 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-indole-2-carboxylic acid | |

CAS RN |

58386-33-7 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic strategies are employed to introduce diverse substituents at the 3-position of the 1-phenyl-1H-indole-2-carboxylic acid scaffold?

A1: The research highlights two primary synthetic approaches:

- Dieckmann Cyclization: This method facilitates the formation of 3-hydroxy-1H-indole-2-carboxylic acid esters, which can be further derivatized. [, ]

- Ullmann Reaction: This copper-catalyzed reaction enables the introduction of a phenyl group at the 1-position of various substituted indoles, including those with 3-amino and 3-thio substituents. [, ]

Q2: How does the introduction of a phenyl group at the 1-position influence the reactivity of the indole ring?

A2: While the papers primarily focus on synthesis, the inclusion of a phenyl group at the 1-position can impact the electronic properties of the indole ring. This modification could influence the reactivity of the ring system in subsequent reactions, potentially affecting the ease of introducing further substituents at other positions. Further research is needed to fully elucidate these electronic and reactivity effects.

Q3: What is the significance of exploring different substituents at the 3-position of the 1-phenyl-1H-indole-2-carboxylic acid core?

A: The diversity of substituents introduced at the 3-position, including alkyl, alkoxy, amino, and sulfur-containing groups, suggests an interest in Structure-Activity Relationship (SAR) studies. [, , , ] By systematically varying these substituents, researchers aim to understand their impact on the biological activity, potency, and selectivity of the resulting 1-phenyl-1H-indole-2-carboxylic acid derivatives. This approach is crucial in medicinal chemistry for optimizing lead compounds towards desired pharmacological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)